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Compound of Interest

Compound Name:
Ethyl 3-methylpiperidine-3-

carboxylate

Cat. No.: B061487 Get Quote

CAS Number: 170843-43-3

Introduction
Ethyl 3-methylpiperidine-3-carboxylate is a heterocyclic compound belonging to the

piperidine class of molecules. The piperidine scaffold is a ubiquitous structural motif found in a

vast array of natural products and synthetic pharmaceuticals, highlighting its significance in

medicinal chemistry and drug development.[1] This technical guide provides a comprehensive

overview of Ethyl 3-methylpiperidine-3-carboxylate, including its physicochemical properties,

a plausible synthetic route with a detailed experimental protocol, and a discussion of its

potential applications in research and drug discovery based on the activities of structurally

related compounds. This document is intended for researchers, scientists, and professionals in

the field of drug development.

Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 3-methylpiperidine-3-carboxylate
(CAS: 170843-43-3) is presented in the table below.
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Property Value

Molecular Formula C₉H₁₇NO₂

Molecular Weight 171.24 g/mol

CAS Number 170843-43-3[2]

Appearance No data available

Boiling Point 221°C

Density 0.978 g/cm³

Flash Point 87°C

Refractive Index 1.445

Vapor Pressure 0.111 mmHg at 25°C

LogP 1.268

Polar Surface Area (PSA) 38.33 Å²

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 3-methylpiperidine-
3-carboxylate is not readily available in the public domain, a plausible synthetic route can be

devised based on established organic chemistry principles and published procedures for

analogous compounds. A potential two-step approach involves the initial synthesis of a

piperidine-3-carboxylate core, followed by methylation at the 3-position.

Proposed Synthetic Pathway
A logical synthetic approach would be the alkylation of the enolate of a suitable N-protected

ethyl piperidine-3-carboxylate. The following diagram illustrates this proposed workflow.
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Proposed Synthetic Workflow for Ethyl 3-methylpiperidine-3-carboxylate

Start: N-protected ethyl
piperidine-3-carboxylate

Step 1: Enolate Formation

Intermediate: Lithium Enolate

Reagent: Strong Base
(e.g., LDA in THF, -78°C)

Step 2: C-Alkylation

Intermediate: N-protected ethyl
3-methylpiperidine-3-carboxylate

Reagent: Methylating Agent
(e.g., Methyl Iodide)

Step 3: Deprotection

End Product: Ethyl
3-methylpiperidine-3-carboxylate

Reagent: Acidic or
Hydrogenolysis Conditions

Purification:
Column Chromatography

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Ethyl 3-methylpiperidine-3-carboxylate.
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Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on similar transformations found in the organic

synthesis literature.

Step 1: Synthesis of N-Benzyl-ethyl-piperidine-3-carboxylate

A common precursor for such syntheses is an N-protected piperidine derivative to prevent

undesired side reactions at the nitrogen atom.

To a solution of ethyl nipecotate (ethyl piperidine-3-carboxylate) (1 equivalent) in a suitable

solvent such as dichloromethane or acetonitrile, add a base like potassium carbonate (1.5

equivalents).

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by

Thin Layer Chromatography (TLC).

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield N-benzyl-ethyl-

piperidine-3-carboxylate.

Step 2: Methylation of N-Benzyl-ethyl-piperidine-3-carboxylate

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), dissolve N-benzyl-ethyl-piperidine-3-carboxylate (1 equivalent) in anhydrous

tetrahydrofuran (THF).

Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the

reaction mixture. Stir for 1 hour at -78°C to ensure complete enolate formation.

Add methyl iodide (1.2 equivalents) dropwise to the enolate solution.
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Allow the reaction to stir at -78°C for 2-4 hours, then gradually warm to room temperature

and stir overnight.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the N-Benzyl Group

Dissolve the methylated product from the previous step in ethanol.

Add a catalytic amount of palladium on carbon (10% w/w).

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator)

and stir vigorously for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 3-
methylpiperidine-3-carboxylate.

Potential Applications in Drug Development
While there is a lack of specific biological data for Ethyl 3-methylpiperidine-3-carboxylate,

the piperidine scaffold is a key component in many biologically active molecules. The

applications of structurally similar compounds can provide insights into the potential utility of

this molecule.

As a Building Block for Bioactive Molecules
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The structure of Ethyl 3-methylpiperidine-3-carboxylate makes it an attractive starting

material or intermediate for the synthesis of more complex molecules with potential therapeutic

applications. For instance, related piperidine carboxylates are used in the synthesis of:

Dipeptidyl peptidase-4 (DPP-4) inhibitors: (R)-Ethyl piperidine-3-carboxylate is a reactant in

the synthesis of DPP-4 inhibitors, which are a class of oral hypoglycemics used for the

treatment of type 2 diabetes.[3]

Janus kinase (JAK) inhibitors: (S)-Ethyl piperidine-3-carboxylate is used in the synthesis of

JAK2 inhibitors, which are targeted therapies for certain types of cancer and inflammatory

diseases.[4]

Serotonin and noradrenaline reuptake inhibitors (SNRIs): This class of antidepressants also

utilizes piperidine carboxylate precursors in their synthesis.[4]

GABA uptake inhibitors: Nipecotic acid derivatives are known to inhibit the reuptake of the

neurotransmitter GABA, suggesting potential applications in neurological disorders.[5]

The following diagram illustrates the logical relationship of Ethyl 3-methylpiperidine-3-
carboxylate as a potential precursor to various classes of therapeutic agents.

Potential Therapeutic Applications Derived from Piperidine-3-Carboxylate Scaffolds

Ethyl 3-methylpiperidine-3-carboxylate
(Core Scaffold)

DPP-4 Inhibitors
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Potential for
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Caption: Potential drug development pathways from piperidine-3-carboxylate scaffolds.
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Conclusion
Ethyl 3-methylpiperidine-3-carboxylate is a valuable chemical entity with potential

applications as a building block in the synthesis of novel therapeutic agents. Its

physicochemical properties are well-defined, and a plausible synthetic route can be established

based on standard organic chemistry methodologies. While direct biological data for this

specific compound is limited, the known activities of structurally related piperidine derivatives

suggest that it could be a useful tool for medicinal chemists and drug discovery professionals

exploring new treatments for a range of diseases. Further research is warranted to fully

elucidate the biological activity profile of Ethyl 3-methylpiperidine-3-carboxylate and its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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